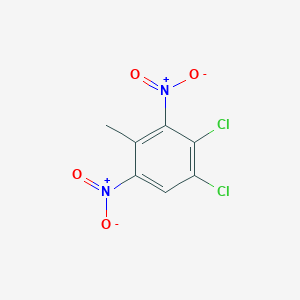

1,2-Dichloro-4-methyl-3,5-dinitrobenzene

Vue d'ensemble

Description

“1,2-Dichloro-4-methyl-3,5-dinitrobenzene” is a type of organic compound that belongs to the class of nitrobenzenes. Nitrobenzenes are aromatic compounds that contain one or more nitro groups (-NO2) attached to a benzene ring . They are typically used in the production of dyes, pharmaceuticals, and agrochemicals .

Synthesis Analysis

The synthesis of nitrobenzenes generally involves the nitration of benzene or its derivatives . This process typically involves the reaction of benzene with nitric acid (HNO3), often in the presence of a catalyst such as sulfuric acid (H2SO4). The nitration of 1,2-dichlorobenzene mainly produces 1,2-dichloro-4-nitrobenzene, together with smaller amounts of the 3-nitro isomer .Chemical Reactions Analysis

Nitrobenzenes can undergo a variety of chemical reactions, including reduction to anilines, displacement reactions with nitrite ions, and oxidation of primary amines . The specific reactions that “1,2-Dichloro-4-methyl-3,5-dinitrobenzene” can undergo would depend on the specific arrangement of the chlorine, methyl, and nitro groups on the benzene ring.Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-Dichloro-4-methyl-3,5-dinitrobenzene” would depend on its specific structure. Nitrobenzenes are typically characterized by their high reactivity, due to the presence of the nitro group, which is a strong electron-withdrawing group .Applications De Recherche Scientifique

Reactions with Amines

1,2-Dichloro-4-methyl-3,5-dinitrobenzene (DCDNB) exhibits significant chemical reactivity with primary and secondary amines, producing monosubstituted nitro products with high yields (85 to 95%). This reactivity was demonstrated in reactions conducted in acetonitrile at room temperature. Notably, when excess amine is used under reflux conditions, a chloro-nitro-disubstituted product is formed. Amines such as piperidine, pyrroline, dimethylamine, and methylamine showed high reactivity in both mono- and disubstitution reactions, indicating the compound's potential for diverse chemical syntheses and applications in organic chemistry (Menezes et al., 2007).

Electrochemical Sensing

The compound's derivative, 1-chloro-2,4-dinitrobenzene (CDNB), has been used in the development of a simple analytical configuration for electrochemical sensing. This involves the use of magnetic molecularly imprinted particles (mag-MIPs) captured by a magneto-sensor for the determination of CDNB. This methodology demonstrates the potential of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene derivatives in creating selective and sensitive sensors for chemical analysis and environmental monitoring (Ruiz-Córdova et al., 2018).

Organic Synthesis Correction

A study correcting the synthesis route of 4-methoxy-3,5-dinitrobenzaldehyde highlights the importance of accurate chemical reactions involving nitrobenzene derivatives. The corrected synthesis, avoiding the mistaken identification of intermediates, underlines the critical role of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene and its derivatives in organic synthesis, particularly in the accurate production of intermediates for further chemical processes (Monk et al., 2003).

Amination Reactions

The amination of dinitrobenzenes, including 1,2-dinitrobenzene, with liquid methylamine solution demonstrates the compound's versatility in chemical modifications. This process yields mono- and bis(methylamino)-substituted compounds, showcasing the compound's utility in synthetic chemistry for introducing amino groups into aromatic systems (Woźniak et al., 2010).

Ion-Pairing Effects

The study of ion-pairing effects in room temperature ionic liquids using dinitrobenzenes, including 1,2-dinitrobenzenes, reveals strong ion-pairing interactions. This research suggests potential applications in the design of ionic liquids and electrochemical systems, where the unique ion-pairing properties of compounds like 1,2-Dichloro-4-methyl-3,5-dinitrobenzene can be exploited for advanced material science applications (Fry, 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as nitrobenzene derivatives, often interact with various enzymes and proteins within the cell .

Mode of Action

It’s structurally related to nitrobenzene derivatives, which typically undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Nitrobenzene derivatives are known to interfere with various biochemical pathways, often leading to the production of different compounds .

Pharmacokinetics

Similar compounds are typically absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

Nitrobenzene derivatives can cause various cellular changes, including oxidative stress and dna damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its solubility, reactivity, and degradation .

Propriétés

IUPAC Name |

1,2-dichloro-4-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O4/c1-3-5(10(12)13)2-4(8)6(9)7(3)11(14)15/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHKGLGGTMRFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575833 | |

| Record name | 1,2-Dichloro-4-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloro-4-methyl-3,5-dinitrobenzene | |

CAS RN |

53278-85-6 | |

| Record name | 1,2-Dichloro-4-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1602115.png)